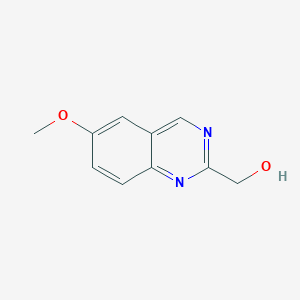

(6-Methoxyquinazolin-2-yl)methanol

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(6-methoxyquinazolin-2-yl)methanol |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-2-3-9-7(4-8)5-11-10(6-13)12-9/h2-5,13H,6H2,1H3 |

InChI Key |

IDYKIZHCZDVPOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)CO |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The compound's diverse applications can be categorized as follows:

Medicinal Chemistry

(6-Methoxyquinazolin-2-yl)methanol has shown promise in drug development, particularly due to its biological activity against various diseases.

- Anticancer Activity: Research indicates that compounds with a quinazoline backbone can inhibit tumor growth. For instance, derivatives of quinazoline have been studied for their ability to disrupt cell cycle progression and induce apoptosis in cancer cells .

- Anti-inflammatory Effects: Studies have demonstrated that this compound can inhibit the production of inflammatory cytokines such as interleukin 6 (IL-6). In vitro experiments showed significant reductions in IL-6 secretion from macrophages at low concentrations, suggesting potential therapeutic benefits in inflammatory diseases .

The biological mechanisms associated with this compound include:

- Enzyme Inhibition: The compound may interact with specific enzymes, leading to inhibited activity that could be beneficial in treating conditions like cancer and inflammation.

- Receptor Binding: It has the potential to bind to various receptors, altering their function and contributing to therapeutic effects.

Material Science

In addition to its medicinal uses, this compound is being explored for applications in material science:

- Synthesis of Novel Materials: The compound can serve as a building block for synthesizing more complex molecules, potentially leading to new materials with unique properties.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- In Vitro Studies on Anti-inflammatory Effects:

- Anticancer Activity Investigation:

- Pharmacological Profiling:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (6-Methoxyquinazolin-2-yl)methanol with structurally related compounds, emphasizing core structures, substituents, and properties:

Key Observations:

Core Structure Influence :

- Quinazoline derivatives (e.g., ) often exhibit higher molecular weights and lower solubility due to aromatic stacking but are favored in drug discovery for their kinase-inhibitory profiles.

- Benzothiazoles (e.g., ) and benzimidazoles (e.g., ) prioritize hydrogen-bonding and electronic effects, with benzimidazoles showing higher solubility due to nitrogen-rich cores.

Substituent Effects: Methoxy (-OCH₃): Enhances lipophilicity and metabolic stability compared to methyl (-CH₃) groups. Hydroxymethyl (-CH₂OH): Increases polarity and solubility relative to non-polar groups (e.g., phenyl in ). Phenolic -OH (e.g., ): Introduces acidity (pKa ~10) and metal-chelating ability, unlike the neutral hydroxymethyl group.

Pharmacological and Industrial Relevance

- Benzothiazoles: Applied in materials science (e.g., OLEDs) due to fluorescent properties, as seen in (2-Methylbenzo[d]thiazol-6-yl)methanol .

Preparation Methods

Chlorination-Amination-Hydrolysis Sequence

A widely adopted strategy involves the chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (1 ) using phosphorus oxychloride (POCl₃). In a representative procedure, 1 (2.0 g, 8.54 mmol) reacts with POCl₃ (2.4 mL, 26.22 mmol) and triethylamine (2.4 mL, 17.32 mmol) in toluene at 78°C for 6 hours to yield the chloro intermediate 2 . Subsequent amination with 2-fluoroaniline (1.04 g, 9.40 mmol) in toluene produces 3 (83.7% yield over two steps) . Hydrolysis of the acetyl group in 3 using ammonium hydroxide (28%) in methanol furnishes 4 , which undergoes etherification with 1-bromo-3-chloropropane to install the chloropropoxy side chain . While this method primarily targets ether derivatives, analogous steps could adapt to introduce hydroxymethyl groups via protective group strategies.

Oxidation-Reduction Approaches

Patent US 10,894,040 B2 details the synthesis of (6-methoxyquinazolin-2-yl)methanol via oxidation-reduction sequences . Starting from 4 g (0.21 mol) of this compound dissolved in ethyl acetate (30 mL), treatment with 2-iodoxybenzoic acid (IBX, 11.6 g, 4.2 mol) facilitates oxidation to the corresponding aldehyde . Although this step focuses on oxidation, the reverse process—reduction of a quinazolin-2-carbaldehyde precursor—could theoretically yield the methanol derivative. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or methanol might reduce the aldehyde to the primary alcohol.

Direct Functionalization of Quinazoline Intermediates

A third approach involves constructing the quinazoline ring with pre-installed methoxy and hydroxymethyl groups. For instance, cyclocondensation of 2-amino-5-methoxybenzoic acid with formamide or urea under acidic conditions generates the quinazolinone core. Subsequent chlorination at the 2-position using POCl₃, followed by nucleophilic displacement with sodium methoxide or methanol, could introduce the hydroxymethyl group. However, this route requires precise control over regioselectivity to avoid side reactions at the 4-position.

Protective Group Strategies

Protecting the hydroxymethyl group during quinazoline synthesis is critical to prevent undesired side reactions. In one hypothetical pathway, the alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether before introducing the methoxy group. Deprotection using tetrabutylammonium fluoride (TBAF) in THF would then yield this compound. This method mirrors strategies used in naphthalene methanol syntheses, such as (6-methoxynaphthalen-2-yl)methanol .

Catalytic Hydrogenation

Catalytic hydrogenation of nitrile or ester precursors offers an alternative route. For example, reduction of (6-methoxyquinazolin-2-yl)carbonitrile using Raney nickel in ethanol under H₂ pressure could yield the primary amine, which might be diazotized and hydrolyzed to the alcohol. However, this method remains speculative without direct experimental validation in the reviewed literature.

Q & A

Q. How can researchers optimize solvent systems for recrystallizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.